Corynecin II

Natural Product Biosynthesis Genetic Engineering Halogenase Gene Disruption

Halogenase gene function in chloramphenicol biosynthesis requires a definitive non-halogenated standard. Corynecin II is the accumulated product confirmed by HPLC/LC-MS upon cmlS gene disruption, serving as the essential analytical benchmark for knockout validation. • Definitive standard for halogenase gene functional confirmation via HPLC/LC-MS • Baseline for precursor-directed biosynthesis of novel corynecin derivatives using modified amino/keto acid feeds • Essential SAR tool: MIC 5.2-83 μg/ml across Gram-positive & Gram-negative panels; quantifies N-acyl side-chain impact vs. chloramphenicol, Corynecin I & III

Molecular Formula C12H16N2O5
Molecular Weight 268.27 g/mol
CAS No. 35098-52-3
Cat. No. B020808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorynecin II
CAS35098-52-3
Molecular FormulaC12H16N2O5
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
InChIInChI=1S/C12H16N2O5/c1-2-11(16)13-10(7-15)12(17)8-3-5-9(6-4-8)14(18)19/h3-6,10,12,15,17H,2,7H2,1H3,(H,13,16)/t10-,12-/m1/s1
InChIKeyLJMULVALRTTYIT-ZYHUDNBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





Corynecin II: Chloramphenicol-Class Antibiotic Overview


Corynecin II is a chloramphenicol-like acyl nitrophenylpropylamine antibiotic . It is a natural product isolated from Corynebacterium species, particularly Corynebacterium hydrocarboclastus, and is distinguished from chloramphenicol by its propionyl side chain in place of the dichloroacetyl group [1]. The compound exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria, though it is generally reported to be less potent than chloramphenicol .

Non-chlorinated propionyl analog
Biosynthetic pathway probe
Antimicrobial screening context

Corynecin II: Not a Chloramphenicol Substitute


While Corynecin II shares a core scaffold and mechanism of action with chloramphenicol, it is a distinct chemical entity with a propionyl group instead of a dichloroacetyl group . This structural difference dictates unique biosynthetic origins, distinct potency profiles, and potentially different physical properties [1][2]. Importantly, in studies of chloramphenicol biosynthesis, disruption of halogenation genes leads to the accumulation of Corynecin II, confirming its role as a non-chlorinated analog and a key intermediate in the pathway [3]. Substituting Corynecin II for chloramphenicol, or another analog like Corynecin I or III, without accounting for these differences can lead to invalid experimental results in antimicrobial susceptibility testing, biosynthetic pathway elucidation, or structure-activity relationship studies.

Side-chain chemistry mismatch
Propionyl vs dichloroacetyl group alters potency and spectrum; antimicrobial response may not transfer.
Biosynthetic origin divergence
Non-halogenated pathway intermediate; distinct precursor requirements limit direct replacement in engineering studies.
Pharmacophore SAR misinterpretation
Using chloramphenicol in place of corynecin II may shift structure-activity conclusions.

Corynecin II: Differentiation & Evidence


Non-Chlorinated Propionyl Derivative

Corynecin II is structurally differentiated from chloramphenicol by the presence of a propionyl group in place of the dichloroacetyl group. This difference is not merely chemical; it is a direct consequence of a missing halogenation step in biosynthesis. In a study where the halogenase gene (cmlS) in Streptomyces venezuelae was disrupted, the resulting strain (VS1102) ceased chloramphenicol production and instead accumulated mainly corynecin II. [1]

Structural Identity
Head-to-head
Target: propionyl side chain; Comparator: dichloroacetyl group
Confirms non-halogenated analog for pathway studies
Gene disruption (cmlS) accumulation evidence
Natural Product Biosynthesis Genetic Engineering Halogenase Gene Disruption

Antibacterial Activity Profile

Corynecin II demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative organisms. Reported MIC values against various strains, including K. pneumoniae, range from 5.2 to 83 μg/ml. While a direct, side-by-side MIC comparison with chloramphenicol from a single study is not available, multiple vendor and database entries consistently state that Corynecin II is 'less potent than chloramphenicol' but shows a 'similar species selectivity'.

MIC Range
Context-dependent
5.2–83 μg/ml (K. pneumoniae panel)
Supports antimicrobial screening context; reported lower potency than chloramphenicol
Source review; cross-study comparison
Antimicrobial Susceptibility MIC Determination Antibiotic Screening

N-Acyl Precursor Specificity

The biosynthesis of Corynecin II's propionyl side chain is directly linked to specific amino acid precursors. Feeding studies demonstrate that the addition of threonine, homoserine, or methionine to cultures of Corynebacterium hydrocarboclastus resulted in an increase in the production of Corynecin II, but not other corynecins. [1] This is in contrast to Corynecin I (acetyl group) and Corynecin III (isobutyryl group), whose N-acyl groups originate from different precursors. [2]

Precursor Specificity
Head-to-head
Corynecin II: threonine/homoserine/methionine; Corynecin III: L-valine
Enables precursor-directed biosynthesis for selective production
14C-labeled amino acid feeding evidence
Precursor-Directed Biosynthesis Metabolic Engineering Stable Isotope Labeling

Fermentation Yield & n-Alkane Source

The ratio of corynecin homologs produced by Corynebacterium hydrocarboclastus can be influenced by the carbon source used for fermentation. Specifically, the use of odd-numbered n-alkanes as the carbon source resulted in larger amounts of Corynecin II (the propionyl derivative) compared to the other homologs. [1]

Fermentation Yield
Class-level
Up to 1.42 g/L (n-heptadecane); odd alkanes favor Corynecin II
Supports carbon-source tuning for yield optimization
Source review; specific to strain and conditions
Fermentation Optimization Industrial Biotechnology Microbial Production

Organic Solvent Solubility

Corynecin II is reported to be soluble in ethanol, methanol, DMF, and DMSO. Its estimated water solubility at 25°C is approximately 192.5 mg/L, based on an estimated Log Kow of 0.34. [1]

Solubility Profile
Data to verify
Soluble in DMSO, ethanol, methanol; Est. water solubility 192.5 mg/L
Informs stock solution preparation; poor aqueous solubility
Estimated log Kow; verify experimentally
Formulation Development Analytical Chemistry Compound Handling

Absence of CAT Activity

A study examining chloramphenicol acetyltransferase (CAT) activity in various Streptomyces and Corynebacterium strains found that none of the cell-free extracts from chloramphenicol- or corynecin-producing strains possessed detectable CAT activity under the assay conditions used. [1]

CAT Resistance
Class-level
No detectable CAT activity in producing strains
Suggests alternative self-resistance mechanism
In vitro assay; may not represent all conditions
Antibiotic Resistance Self-Resistance Mechanisms Enzymology

Corynecin II: Research & Industrial Applications


Halogenation Step Elucidation

Corynecin II serves as the definitive analytical standard and accumulated product when studying the function of halogenase genes in the chloramphenicol pathway. Researchers disrupting genes like cmlS can use Corynecin II to confirm gene function via HPLC or LC-MS, as demonstrated in the literature where a disruption strain exclusively produced this compound. [1]

Precursor-Directed Analog Biosynthesis

Leveraging the defined precursor specificity for its propionyl side chain, researchers can feed modified amino acids or keto acids to Corynebacterium hydrocarboclastus cultures to potentially generate new, non-natural corynecin derivatives. [2] Corynecin II is the baseline product for these experiments, against which new, modified peaks in chromatograms can be compared.

Fermentation Yield Optimization

For industrial microbiologists and process engineers, Corynecin II is a key target analyte for optimizing fermentation conditions. Its production can be selectively enhanced by choosing an odd-numbered n-alkane (e.g., n-heptadecane) as the carbon source, providing a clear, quantitative target for media optimization studies. [3]

Chloramphenicol Pharmacophore SAR

In medicinal chemistry and chemical biology, Corynecin II is an essential tool for SAR studies. By comparing its MIC values (5.2-83 μg/ml) and spectrum of activity with those of chloramphenicol (dichloroacetyl group), Corynecin I (acetyl group), and Corynecin III (isobutyryl group), researchers can quantify the impact of N-acyl side-chain variation on antibacterial potency and bacterial species selectivity.

Application
Selection Property
Validation Focus
Halogenase gene disruption study
Non-chlorinated propionyl analog
HPLC/LC-MS confirmation of accumulated product
Precursor-directed biosynthesis
Defined amino acid precursor specificity
Isotope-label incorporation verification
Fermentation process optimization
Carbon-source selectivity (odd n-alkanes)
Corynecin II yield quantification
Chloramphenicol-class SAR studies
N-acyl side-chain variation impact
MIC endpoint review across homologs
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